molecular formula C12H19ClN2O2S B2711248 Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride CAS No. 2172555-47-2

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride

Cat. No.: B2711248
CAS No.: 2172555-47-2
M. Wt: 290.81
InChI Key: MTHOSMZHEZJUNL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C12H18N2O2S·HCl. It is a derivative of thiazole and piperidine, which are both significant in medicinal chemistry due to their diverse biological activities. This compound is often used in scientific research for its potential therapeutic applications and as a building block in organic synthesis .

Preparation Methods

The synthesis of Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride typically involves the reaction of 4-piperidone with ethyl bromoacetate in the presence of a base to form ethyl 2-(piperidin-4-yl)acetate. This intermediate is then reacted with thioamide to form the thiazole ring, resulting in the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride can be compared with other thiazole and piperidine derivatives:

The uniqueness of this compound lies in its combined thiazole and piperidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOSMZHEZJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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